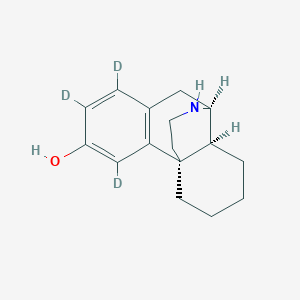
Morphinan-1,2,4-d3-3-ol, (9a,13a,14a)-(9CI); N-Desmethyl Dextrorphan-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Dextrorphan-d3 is a deuterated derivative of dextrorphan, which is a metabolite of dextromethorphan. Dextromethorphan is widely used as a cough suppressant and has been studied for its neuroprotective effects and potential use in treating conditions such as pain and Parkinson’s disease . N-Desmethyl Dextrorphan-d3 is primarily used in pharmacokinetic studies due to its stable isotope labeling, which allows for precise tracking and analysis in biological systems .
Preparation Methods
The synthesis of N-Desmethyl Dextrorphan-d3 involves several key steps:
Chemical Reactions Analysis
N-Desmethyl Dextrorphan-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert N-Desmethyl Dextrorphan-d3 back to its parent compound, dextromethorphan.
Substitution: Substitution reactions, particularly involving the deuterium atoms, can be used to modify the compound for specific research purposes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Desmethyl Dextrorphan-d3 has several scientific research applications:
Pharmacokinetic Studies: Due to its stable isotope labeling, it is used to study the pharmacokinetics of dextromethorphan and its metabolites in biological systems.
Neuroprotective Research: It is studied for its potential neuroprotective effects, particularly in the context of conditions like stroke and cerebral ischemia.
Drug Interaction Studies: It is used to investigate drug-drug interactions, especially involving the cytochrome P450 enzyme CYP2D6.
Mechanism of Action
N-Desmethyl Dextrorphan-d3 exerts its effects primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor, where it acts as an antagonist. It also interacts with sigma-1 receptors and α3/β4 nicotinic receptors . These interactions contribute to its neuroprotective and anticonvulsant properties. The exact molecular pathways involved in these effects are still under investigation, but they likely involve modulation of neurotransmitter release and inhibition of excitotoxicity .
Comparison with Similar Compounds
N-Desmethyl Dextrorphan-d3 is similar to other deuterated derivatives of dextromethorphan and dextrorphan, such as N-CD3-dextrorphan. These compounds share similar pharmacokinetic properties but differ in their specific deuterium labeling patterns . Compared to non-deuterated analogs, deuterated compounds like N-Desmethyl Dextrorphan-d3 offer improved stability and precision in pharmacokinetic studies .
Similar compounds include:
Dextrorphan: The primary metabolite of dextromethorphan, known for its NMDA receptor antagonism.
N-CD3-Dextrorphan: Another deuterated derivative used in similar pharmacokinetic studies.
N-Desmethyl Dextrorphan-d3 stands out due to its specific deuterium labeling, which enhances its utility in precise pharmacokinetic and drug interaction studies .
Properties
Molecular Formula |
C16H21NO |
|---|---|
Molecular Weight |
246.36 g/mol |
IUPAC Name |
(1S,9S,10S)-3,5,6-trideuterio-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C16H21NO/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12/h4-5,10,13,15,17-18H,1-3,6-9H2/t13-,15+,16+/m1/s1/i4D,5D,10D |
InChI Key |
IYNWSQDZXMGGGI-SLNQIZJASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3)[2H])O)[2H] |
Canonical SMILES |
C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


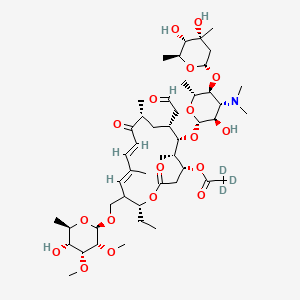
![S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B13863926.png)
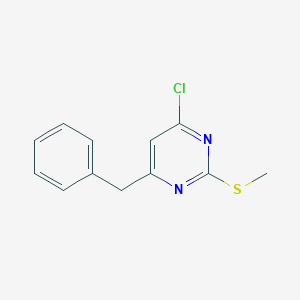
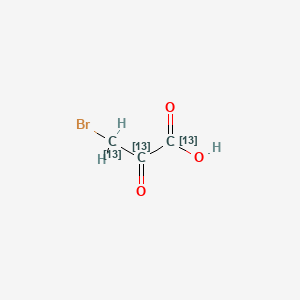
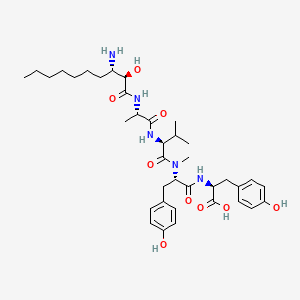
![4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide](/img/structure/B13863940.png)
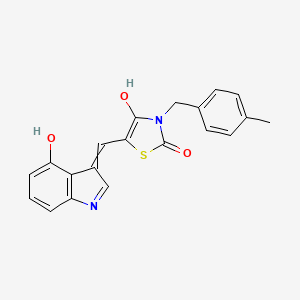
![2-[(4,6-Diamino-2-pyrimidinyl)thio]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)acetamide](/img/structure/B13863947.png)

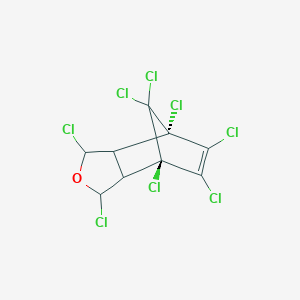
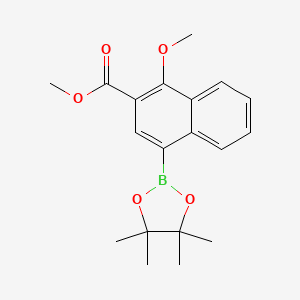

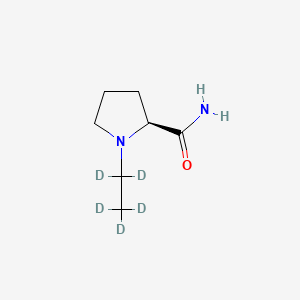
![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13863981.png)
